

An In-depth Technical Guide to Z-D-Dap-OH

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Compound of Interest

Compound Name: Z-D-Dap-OH

Cat. No.: B554799

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N α -Benzyloxycarbonyl-D-2,3-diaminopropionic acid (**Z-D-Dap-OH**), a crucial building block in modern peptide chemistry. This document outlines its chemical properties, its primary application in peptide synthesis, and detailed experimental protocols for its use.

Core Properties of Z-D-Dap-OH

Z-D-Dap-OH is a synthetic amino acid derivative. The benzyloxycarbonyl (Z) group serves as a protecting group for the α -amino functionality, a common and vital strategy in peptide synthesis to prevent undesired side reactions.^[1] The D-configuration of the diaminopropionic acid backbone is a key stereochemical feature that influences the biological activity and enzymatic stability of the resulting peptides.

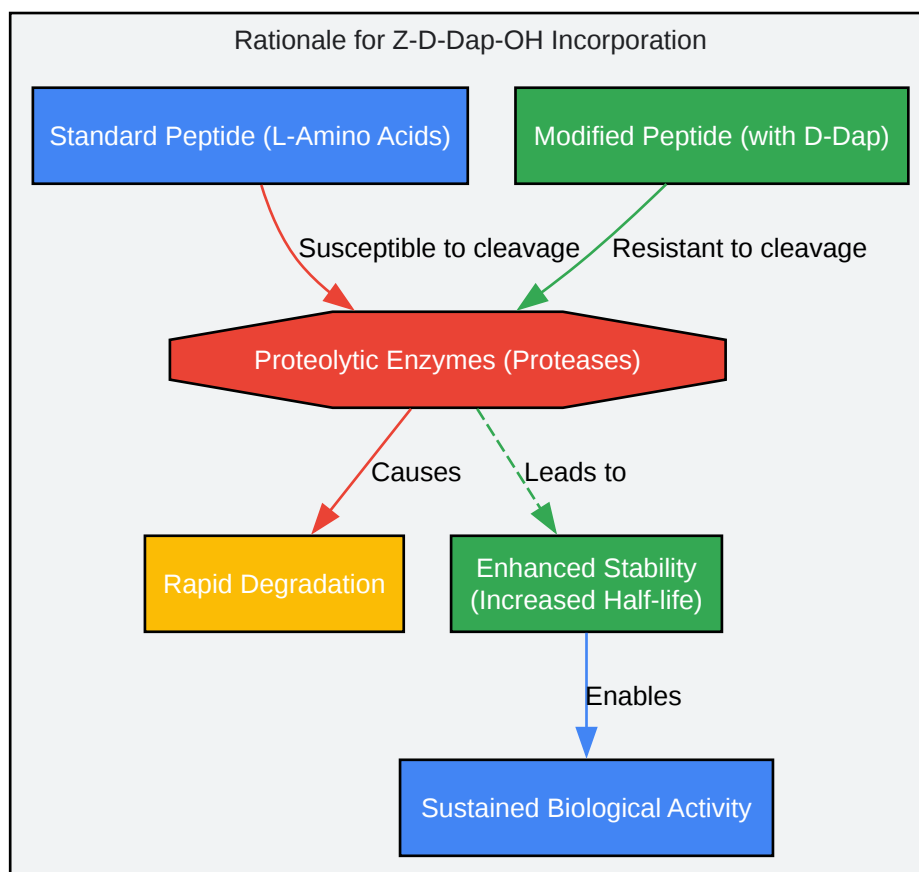
All quantitative and identifying information for **Z-D-Dap-OH** is summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₄	[2][3]
Molecular Weight	238.24 g/mol	[2][3][4][5]
CAS Number	62234-37-1	[2][3]
Appearance	White to light yellow crystal powder	[3]
Melting Point	~240 °C (decomposes)	[3][5]
IUPAC Name	(2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid	[2]
Synonyms	N α -Z-D-2,3-diaminopropionic acid, CBZ-beta-amino-D-alanine	[3][6]

Role in Peptide Synthesis and Biological Systems

Z-D-Dap-OH's primary role is as a specialized building block in peptide synthesis. The incorporation of D-amino acids, such as D-diaminopropionic acid, is a well-established strategy to enhance the stability of peptides against enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability can prolong the in-vivo half-life of peptide-based drug candidates.

Current research has not identified a direct role for **Z-D-Dap-OH** in any endogenous signaling pathways. As a synthetic, protected amino acid, its function is not to interact with cellular signaling cascades but to be incorporated into a larger peptide structure. The properties of the final peptide are then assessed for biological activity. The diagram below illustrates the logical basis for using **Z-D-Dap-OH** to create more robust peptides for therapeutic or research applications.



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Caption: Rationale for D-amino acid incorporation.

Experimental Protocol: Incorporation of Z-D-Dap-OH via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of **Z-D-Dap-OH** into a peptide sequence using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy on a Rink Amide resin. This protocol is intended as a starting point and may require optimization based on the specific peptide sequence and scale.

Materials and Reagents:

- **Z-D-Dap-OH**
- Fmoc-protected amino acids

- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Coupling Reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
- Base: N,N-Diisopropylethylamine (DIEA)
- Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
- Cold diethyl ether

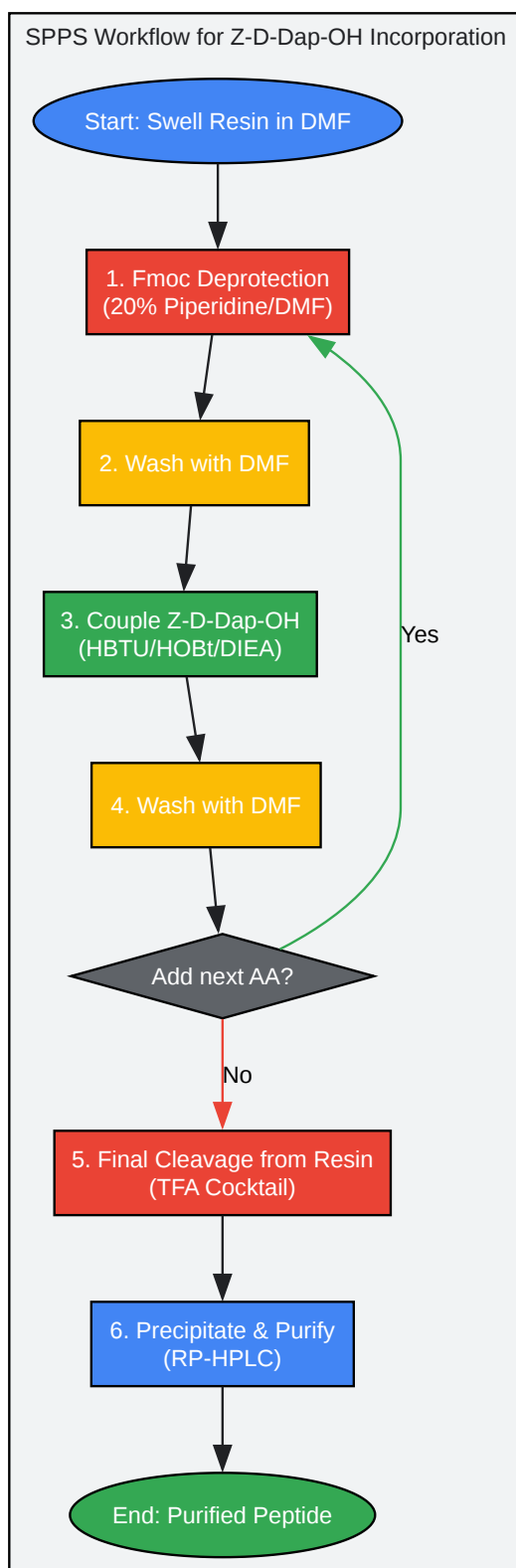
Procedure:

- Resin Preparation:
 - Place the desired amount of Rink Amide resin in a reaction vessel.
 - Swell the resin in DMF for 30-60 minutes with gentle agitation.
 - Drain the DMF.
- Fmoc Deprotection (N-terminal of growing peptide chain):
 - Add a 20% solution of piperidine in DMF to the resin.
 - Agitate for 5 minutes, then drain.
 - Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

- A Kaiser test can be performed to confirm the presence of a free primary amine (a positive test results in a blue color).
- Coupling of **Z-D-Dap-OH**:
 - Pre-activation: In a separate vial, dissolve **Z-D-Dap-OH** (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
 - Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
 - Coupling Reaction: Add the pre-activated solution to the deprotected resin in the reaction vessel.
 - Agitate the mixture at room temperature for 1-2 hours.
 - Confirmation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow color) indicates that the free amines have been capped. If the test is positive, a second coupling may be required.
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
- Peptide Chain Elongation:
 - To add the next amino acid, repeat the cycle from Step 2 (Fmoc Deprotection) and Step 3 (Coupling), using the appropriate Fmoc-protected amino acid.
- Final Cleavage and Deprotection:
 - Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
 - Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin.

- Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Note: The Z-group is stable to TFA and will remain on the D-Dap residue.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide.
 - Wash the peptide pellet with cold diethyl ether 2-3 times.
 - Dry the crude peptide under vacuum.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

The workflow for this experimental protocol is visualized below.



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Caption: Experimental workflow for SPPS.

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